N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide
Overview
Description
N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.21105539 g/mol and the complexity rating of the compound is 813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antifungal Applications
A study highlighted the antibacterial properties of oxazolidinone analogs, including N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide. These compounds demonstrated effective in vitro activities against various clinically significant human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species, showcasing their potential as antibacterial agents (Zurenko et al., 1996).
Cancer Research
Another research synthesized N-aryl substituted phenyl acetamide analogs of phthalazines, showing inhibition activity against HCT 116 cancer cell line, indicating potential applications in cancer research (Kumar et al., 2019).
Polymer Science
In polymer science, a study involved the synthesis of model compounds related to phthalazine for structural analysis in polymer applications. This research provides insights into the chemical structure and behavior of such compounds in polymer contexts (Paventi et al., 1996).
Antimalarial Drug Development
Research on the synthesis of certain phthalimide derivatives of acetaminophen, which are potential analgesic and antipyretic agents, also contributes to the development of antimalarial drugs (Reddy et al., 2013).
Antioxidant and Free Radical Scavenging
A study on N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative of the compound, revealed its potent free radical scavenging activity. This research suggests potential applications in antioxidant therapies (Boudebbous et al., 2021).
Drug Design and Discovery
Further research on the green synthesis of paracetamol analogues, including derivatives of the compound, emphasized its relevance in environmentally friendly drug design and discovery, highlighting its significance in creating analgesic and antipyretic agents (Reddy et al., 2014).
Properties
IUPAC Name |
N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]-2-(3-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-19-6-5-7-21(16-19)36-18-26(33)29-24-17-20(10-11-25(24)32-12-14-35-15-13-32)27-22-8-3-4-9-23(22)28(34)31(2)30-27/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVSQCUZMQSCAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NN(C(=O)C4=CC=CC=C43)C)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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